methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
CAS No.: 868225-12-1
Cat. No.: VC6587849
Molecular Formula: C22H22N2O6
Molecular Weight: 410.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868225-12-1 |
|---|---|
| Molecular Formula | C22H22N2O6 |
| Molecular Weight | 410.426 |
| IUPAC Name | methyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
| Standard InChI | InChI=1S/C22H22N2O6/c1-3-29-16-9-7-15(8-10-16)23-20(25)13-24-12-11-17-18(22(24)27)5-4-6-19(17)30-14-21(26)28-2/h4-12H,3,13-14H2,1-2H3,(H,23,25) |
| Standard InChI Key | JKUVLCPWIYEUBH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC |
Introduction
Molecular Formula and Weight
Structural Description
This compound features:
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A methyl ester group attached to an acetoxy functional group.
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A dihydroisoquinoline core linked to a carbamoyl group.
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A 4-ethoxyphenyl substituent that contributes to its aromaticity.
The molecule's structure is characterized by a balance between hydrophobic (aromatic rings) and hydrophilic (ester and carbamoyl groups) regions, which may influence its solubility and interaction with biological targets.
General Synthetic Pathway
The synthesis of methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves:
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Formation of the Isoquinoline Core:
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Isoquinoline derivatives are often synthesized via Pictet–Spengler reactions or other cyclization methods.
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Introduction of the Carbamoyl Group:
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The carbamoyl group is introduced using reagents such as isocyanates or amines in the presence of coupling agents.
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Esterification:
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The final step involves esterification to form the methyl acetate moiety.
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These steps are carried out under controlled conditions to ensure high yield and purity .
Potential Pharmacological Uses
Compounds with similar isoquinoline scaffolds have demonstrated:
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Anticancer Activity: Isoquinolines are known inhibitors of enzymes like topoisomerase I/II, which are critical for DNA replication.
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Anti-inflammatory Effects: Carbamoyl derivatives often exhibit COX inhibition or other anti-inflammatory mechanisms .
While specific biological testing data for this compound is unavailable in the provided sources, its structural similarity to bioactive molecules suggests potential utility in these areas.
Drug Development Implications
The combination of the isoquinoline core with a carbamoyl group and ester functionality makes this compound a promising candidate for further exploration in medicinal chemistry.
Analytical Characterization
Standard analytical techniques used for similar compounds include:
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NMR Spectroscopy: To confirm structural integrity.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like esters and carbamates.
Computational Insights
Drug-likeness predictions using tools like SwissADME indicate favorable pharmacokinetics (e.g., absorption, distribution). Docking studies may reveal specific protein targets based on its molecular features .
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